N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride

Description

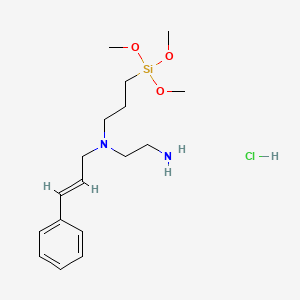

N1-Cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride (CAS: 34937-00-3) is a bifunctional organosilane compound with a molecular formula of C₁₇H₃₁ClN₂O₃Si and a molecular weight of 374.98 g/mol . Structurally, it features:

- A cinnamyl group (C₆H₅-CH₂-CH=CH₂) attached to one nitrogen atom, providing aromatic and hydrophobic properties.

- A 3-(trimethoxysilyl)propyl group bonded to the same nitrogen, enabling silane reactivity for surface modification or crosslinking .

- A protonated secondary amine (ethane-1,2-diamine backbone), which facilitates coordination with metal ions in catalytic applications .

This compound is classified as a flammable solid (UN 1230, Hazard Code R11) and requires careful handling under controlled conditions . Its primary applications include:

- Catalysis: As a co-ligand in ruthenium(II) complexes for hydrogenation or substitution reactions, where it displaces bulkier ligands like bis(diphenylphosphinomethyl)ethene (dppme) .

- Surface functionalization: The trimethoxysilyl group allows covalent bonding to hydroxyl-rich substrates (e.g., glass or silica), making it valuable in materials science .

Properties

Molecular Formula |

C17H31ClN2O3Si |

|---|---|

Molecular Weight |

375.0 g/mol |

IUPAC Name |

N'-[(E)-3-phenylprop-2-enyl]-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C17H30N2O3Si.ClH/c1-20-23(21-2,22-3)16-8-14-19(15-12-18)13-7-11-17-9-5-4-6-10-17;/h4-7,9-11H,8,12-16,18H2,1-3H3;1H/b11-7+; |

InChI Key |

WAIFJMGDRPFBRE-RVDQCCQOSA-N |

Isomeric SMILES |

CO[Si](CCCN(CCN)C/C=C/C1=CC=CC=C1)(OC)OC.Cl |

Canonical SMILES |

CO[Si](CCCN(CCN)CC=CC1=CC=CC=C1)(OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(3-Trimethoxysilylpropyl)Ethylenediamine Intermediate

The first step involves the alkylation of ethylenediamine with 3-chloropropyltrimethoxysilane under anhydrous conditions:

Reaction Conditions

- Molar ratio : Ethylenediamine : 3-chloropropyltrimethoxysilane = 1.2 : 1 (excess amine prevents di-alkylation)

- Solvent : Anhydrous toluene or tetrahydrofuran (THF)

- Temperature : 80–100°C under nitrogen atmosphere

- Time : 8–12 hours

Mechanism

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{Cl}(\text{CH}2)3\text{Si}(\text{OCH}3)3 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{CH}2)3\text{Si}(\text{OCH}3)3 + \text{HCl}

$$

The reaction proceeds via nucleophilic substitution (S$$\text{N}$$2), where the primary amine attacks the electrophilic carbon of the chlorosilane.

Purification

- Removal of excess ethylenediamine via vacuum distillation

- Washing with hexane to isolate the oily product

Cinnamylation of the Intermediate

The secondary amine in N-(3-trimethoxysilylpropyl)ethylenediamine is alkylated with cinnamyl chloride to introduce the aromatic moiety:

Reaction Conditions

- Molar ratio : Intermediate : cinnamyl chloride = 1 : 1.1

- Base : Triethylamine (TEA) or sodium hydride (NaH)

- Solvent : Dry dichloromethane (DCM) or THF

- Temperature : 0°C → room temperature (prevents polymerization of cinnamyl chloride)

- Time : 4–6 hours

Mechanism

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{CH}2)3\text{Si}(\text{OCH}3)3 + \text{CH}2=\text{CH}-\text{C}6\text{H}5-\text{CH}2\text{Cl} \rightarrow \text{Cinnamyl-N}(\text{CH}2\text{CH}2\text{NH}2)(\text{CH}2)3\text{Si}(\text{OCH}3)3 + \text{HCl}

$$

The reaction is facilitated by the base, which deprotonates the secondary amine, enhancing nucleophilicity.

Purification

Hydrochloride Salt Formation

The final step involves protonation of the primary amine with hydrochloric acid:

Procedure

- Dissolve the free base in anhydrous diethyl ether.

- Bubble dry HCl gas through the solution until precipitation ceases.

- Filter and wash the solid with cold ether.

Key Data

- Yield : 85–92% (over three steps)

- Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient)

Optimization Strategies

Regioselectivity Control

Moisture Management

- Schlenk techniques prevent hydrolysis of trimethoxysilyl groups during synthesis.

- Molecular sieves (3Å) in reaction mixtures absorb trace water.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various substituted amines, silanes, and other organosilicon compounds .

Scientific Research Applications

Surface Modification

The compound is extensively used in the modification of surfaces to enhance adhesion properties. Its silane component facilitates bonding to glass, metals, and ceramics, making it valuable in coatings and adhesives.

Case Study: Adhesive Formulations

In adhesive formulations, N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride improves the bonding strength between organic and inorganic materials. Studies have shown that incorporating this compound into epoxy resins significantly increases their tensile strength and durability under various environmental conditions.

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the adsorption of heavy metals from aqueous solutions. Its amine groups interact with metal ions, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Adsorption

Research indicates that this compound can effectively adsorb lead (Pb(II)) and copper (Cu(II)) ions from water. The adsorption capacity was found to be influenced by pH levels and contact time, demonstrating its potential as a cost-effective solution for water treatment.

Nanotechnology

In nanotechnology, this compound is utilized for functionalizing nanoparticles and carbon nanotubes. Its ability to form stable bonds with nanomaterials enhances their performance in various applications, including drug delivery systems and sensors.

Case Study: Functionalization of Carbon Nanotubes

The functionalization of carbon nanotubes with this compound has been explored to improve their dispersion in polymer matrices. This modification leads to enhanced mechanical properties and thermal stability of the resulting composites.

Coatings and Paints

The compound serves as an additive in coatings and paints to improve adhesion and weather resistance. Its incorporation into formulations can enhance the longevity and performance of protective coatings applied to various substrates.

Case Study: Protective Coatings

In a comparative study of protective coatings for outdoor applications, formulations containing this compound exhibited superior resistance to UV degradation and moisture penetration compared to traditional coatings.

Mechanism of Action

The mechanism of action of N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride involves its ability to form covalent bonds with various substrates through its trimethoxysilyl group. This allows it to modify surfaces and biomolecules, enhancing their properties and functionalities. The cinnamyl group provides additional reactivity, enabling further chemical modifications .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Cinnamyl vs. Benzyl: The cinnamyl group in the target compound enhances hydrophobicity and π-π stacking capabilities compared to benzyl derivatives, making it more suitable for non-polar catalytic environments .

- Trimethoxysilyl vs. Methoxy/Nitro Groups: The trimethoxysilyl moiety enables covalent bonding to inorganic surfaces, a feature absent in analogs like N1-(3-nitrophenyl)ethane-1,2-diamine .

Catalytic Performance

In ruthenium(II) complexes, the target compound exhibits faster ligand substitution kinetics than its bis-silyl analog (). For example:

Thermal and Chemical Stability

- The cinnamyl group improves thermal stability (decomposition temperature >200°C) compared to cyclopropyl or nitro-substituted analogs, which degrade below 150°C .

- However, the trimethoxysilyl group makes the compound moisture-sensitive , requiring anhydrous storage conditions—a shared limitation with other silylated diamines .

Biological Activity

N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride is a compound of interest due to its unique structure and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C17H31ClN2O3Si

- Molecular Weight : 374.98 g/mol

- CAS Number : 34937-00-3

- Structure : The compound contains a trimethoxysilyl group, which enhances its reactivity and potential applications in various fields such as material science and biomedicine.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trimethoxysilyl group is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in biological systems.

2. Cytotoxicity and Antitumor Effects

Studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, amino trialkoxysilanes have demonstrated moderate cytotoxicity in vitro. The specific cytotoxic profile of this compound remains to be fully elucidated but suggests potential for further investigation in cancer therapeutics.

3. Skin Irritation Potential

Toxicological evaluations indicate that similar silane derivatives may cause mild to moderate skin irritation upon contact. This is relevant for applications in cosmetic formulations where skin compatibility is crucial .

Case Studies

A review of existing literature highlights several key findings related to the biological activities of compounds structurally related to this compound:

Detailed Research Insights

A recent study evaluated the effects of amino silanes on cellular models, emphasizing their role in enhancing cellular resilience against oxidative damage. The findings suggest that the incorporation of trimethoxysilyl groups may enhance the stability and bioactivity of these compounds in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.